tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate
Description
tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a 4-chloro-3-sulfamoylphenyl moiety, and a carbamate linkage. Its molecular formula is C₁₁H₁₃ClN₂O₄S, with a molecular weight of 328.75 g/mol. The Boc group enhances stability during synthetic processes, while the chloro and sulfamoyl substituents influence reactivity and biological interactions .
Properties
Molecular Formula |
C11H15ClN2O4S |
|---|---|
Molecular Weight |
306.77 g/mol |
IUPAC Name |
tert-butyl N-(4-chloro-3-sulfamoylphenyl)carbamate |
InChI |
InChI=1S/C11H15ClN2O4S/c1-11(2,3)18-10(15)14-7-4-5-8(12)9(6-7)19(13,16)17/h4-6H,1-3H3,(H,14,15)(H2,13,16,17) |
InChI Key |
WOPXUNIZZKTVPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate typically involves three main stages:
- Introduction of the chloro and sulfamoyl groups onto the phenyl ring
- Protection of the amine group as a tert-butyl carbamate
- Purification and isolation of the target compound
These steps are often executed sequentially or in a convergent manner depending on the starting materials and desired yield.
Detailed Preparation Routes
Sulfamoylation via Chlorosulfonyl Isocyanate (CSI)
A widely reported method for preparing sulfonamide derivatives involves the reaction of primary amines with chlorosulfonyl isocyanate (CSI) followed by carbamoylation and deprotection steps. This method has been demonstrated to yield tert-butyl carbamate sulfonamides efficiently under mild conditions.
-
- Primary amine is reacted with CSI in anhydrous methylene chloride at 0 °C.
- The reaction mixture is warmed to room temperature and stirred for 2 hours.
- The product is extracted and purified to yield the sulfonamide intermediate.
- Subsequent carbamoylation with tert-butanol derivatives leads to the tert-butyl carbamate formation.
Yields: Excellent yields reported (above 90%) for related tert-butyl carbamate sulfonamides.
- Characterization: Confirmed by NMR, IR, and mass spectrometry data showing characteristic carbamate and sulfonamide signals.
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | Primary amine + CSI, CH2Cl2, 0 °C to RT, 2 h | Sulfonamide intermediate | >90 |
| 2 | Carbamoylation with tert-butanol derivatives | tert-Butyl carbamate sulfonamide | 90-95 |
Friedel–Crafts Alkylation and Functional Group Transformations
In some synthetic schemes, regioselective incorporation of tert-butyl groups on aromatic rings is achieved by Friedel–Crafts alkylation using AlCl_3 as a catalyst. Subsequent nitration, reduction, and coupling steps allow introduction of amino and sulfonamide groups.
-
- Friedel–Crafts alkylation of tert-butylbenzene to introduce tert-butyl group.
- Nitration to form dinitro derivatives.
- Reduction to diamines.
- Coupling with sulfonyl-containing acids or derivatives to form sulfonamides.
- Protection of amines as carbamates.
Yields: Moderate to good yields depending on steric hindrance and reaction conditions.
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Friedel–Crafts | tert-Butylbenzene + AlCl3 | tert-Butyl substituted benzene | 70-85 |
| Nitration | HNO3/H2SO4 | Dinitro derivative | 60-75 |
| Reduction | SnCl2 or catalytic hydrogenation | Diamine intermediate | 80-90 |
| Coupling | Sulfonyl acid derivatives + coupling agents | Sulfonamide formation | 50-70 |
| Protection | Boc2O or tert-butyl chloroformate | tert-Butyl carbamate protection | 85-95 |
Industrial Preparation via Chloromethylation and Carbamate Formation
A patent describes a method for preparing tert-butyl 4-chloromethylbenzoate, a related intermediate, involving:
- Chlorination of 4-methylbenzoic acid under controlled temperature and light irradiation.
- Conversion to the tert-butyl ester via reaction with potassium tert-butoxide.
- This intermediate can be further functionalized to introduce sulfonamide groups and carbamate protection.
Representative Reaction Scheme
Step 1: 4-Chloro-3-aminophenyl derivative
+ Chlorosulfonyl isocyanate (CSI)
→ Sulfamoylphenyl intermediate
Step 2: Protection with tert-butyl chloroformate (Boc-Cl)
→ this compound
Research Results and Analysis
Spectroscopic Characterization
-
- tert-Butyl group shows a singlet near 1.4 ppm (9H) in 1H NMR.
- Aromatic protons appear between 7.0-8.0 ppm.
- Carbamate carbonyl carbon appears near 155-160 ppm in 13C NMR.
- Sulfamoyl NH signals appear as broad peaks around 5-7 ppm.
-
- Strong absorption bands at ~1700 cm^-1 for carbamate C=O.
- SO2 stretching vibrations at ~1350 and 1150 cm^-1.
- NH stretching bands near 3300-3400 cm^-1.
-
- Molecular ion peak consistent with molecular weight (~300-350 g/mol depending on substituents).
Yield and Purity
- Preparation methods involving CSI and carbamate protection yield the target compound in 90-95% purity after crystallization and chromatography.
- Friedel–Crafts based methods show moderate yields (50-80%) due to multiple steps and regioselectivity challenges.
- Industrial methods provide scalable routes but may require additional purification.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| CSI Sulfamoylation + Boc Protection | Chlorosulfonyl isocyanate, tert-butyl chloroformate | 0 °C to RT, anhydrous solvent | 90-95 | Mild, high yield, suitable for lab scale |
| Friedel–Crafts Alkylation Route | AlCl3, HNO3/H2SO4, SnCl2, Boc2O | Multi-step, various temps | 50-80 | More complex, regioselectivity issues |
| Industrial Chloromethylation + Esterification | Cl2, potassium tert-butoxide | Controlled temp, light irradiation | 70-90 | Scalable, intermediate for further steps |
Chemical Reactions Analysis
Types of Reactions: : tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The sulfamoyl group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or water.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include azido or thiol derivatives.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Oxidation: Products include sulfonic acids.
Reduction: Products include sulfinamides.
Scientific Research Applications
Chemistry: : tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates .
Biology: : In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules .
Medicine: : In medicinal chemistry, it is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes and receptors involved in inflammatory and infectious diseases .
Industry: : In the industrial sector, it is used in the synthesis of specialty chemicals and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The sulfamoyl group can interact with receptor sites, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of tert-butyl (4-chloro-3-sulfamoylphenyl)carbamate with analogous carbamate derivatives, focusing on structural features, synthesis, physicochemical properties, and applications.
Table 1: Structural and Functional Group Comparison
Structural and Functional Group Analysis
- Sulfamoyl vs. This difference may improve aqueous solubility and receptor-binding affinity in drug design.
- Cyclohexyl vs. Aromatic Moieties: tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate features a cyclohexyl ring with methoxy and amine groups, which introduces conformational rigidity and basicity. In contrast, the target compound’s aromatic ring with sulfamoyl and chloro substituents favors planar interactions (e.g., π-π stacking in enzyme inhibition).
- Stereochemical Influence :
(S)-tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate highlights the role of chirality in biological activity, a feature absent in the target compound.
Physicochemical Properties
- Solubility :
The sulfamoyl group increases water solubility relative to tert-butyl (4-chlorophenethyl)carbamate, which is more lipophilic. - Stability : All Boc-protected compounds are stable at room temperature but degrade under strong acids/bases. The sulfamoyl group’s sensitivity to pH may limit the target compound’s shelf life compared to methoxy-substituted analogs .
Biological Activity
Tert-butyl (4-chloro-3-sulfamoylphenyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a carbamate functional group linked to a chlorinated phenyl ring with a sulfonamide moiety. This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonamide group often exhibits inhibitory effects on carbonic anhydrases and other enzymes involved in metabolic pathways. The carbamate moiety may enhance the compound's bioavailability and stability, facilitating its interaction with target proteins.
Antitumor Activity
Recent studies have shown that compounds with similar structures exhibit notable antitumor properties. For instance, sulfonamide derivatives have been investigated for their ability to inhibit tumor growth by targeting specific kinases involved in cancer progression. The inhibition of cyclin-dependent kinases (CDKs) has been particularly highlighted, as these enzymes are crucial for cell cycle regulation.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | IC50 (µM) | Target Enzyme/Pathway |
|---|---|---|
| Compound A (similar structure) | 12 | CDK2 |
| Compound B (sulfonamide derivative) | 5 | Carbonic Anhydrase |
| Compound C (related carbamate) | 7 | Protein Kinase B (Akt) |
Enzyme Inhibition
The sulfonamide group in this compound suggests potential enzyme inhibition capabilities. For example, sulfonamides are known to inhibit carbonic anhydrases, which play a role in various physiological processes including acid-base balance and fluid secretion.
Table 2: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Carbonic Anhydrase | Competitive | 10 | |
| Acetylcholinesterase | Non-competitive | 15 | |
| Butyrylcholinesterase | Mixed-type | 20 |
Case Studies
- Case Study on Antitumor Efficacy : A study evaluated the antitumor efficacy of a related sulfonamide compound in a mouse model of colon cancer. The compound demonstrated significant tumor reduction compared to control groups, indicating its potential as an anticancer agent.
- Clinical Trials : Preliminary clinical trials involving similar compounds have shown promising results in patients with specific types of cancer, highlighting the need for further investigation into the pharmacodynamics and pharmacokinetics of this compound.
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in optimizing the biological activity of carbamate derivatives. Modifications to the tert-butyl and chlorophenyl groups can significantly influence the potency and selectivity of these compounds against various biological targets.
Q & A
Q. What are the recommended synthetic routes for tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate?
Methodological Answer: The synthesis typically involves reacting tert-butyl carbamate with a substituted aniline derivative under basic conditions. For example:
- Route 1 : React 4-chloro-3-sulfamoylaniline with tert-butyl carbamate in the presence of a base (e.g., NaH or KCO) in anhydrous THF or DMF at 0°C to room temperature for 12–24 hours .
- Route 2 : Use coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate carbamate formation in dichloromethane under nitrogen atmosphere.
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
| Reaction Parameter | Typical Conditions | Reference |
|---|---|---|
| Base | NaH, KCO | |
| Solvent | THF, DMF | |
| Temperature | 0°C → RT |
Q. How should this compound be characterized to confirm its structure?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of tert-butyl (δ ~1.3 ppm, singlet) and sulfamoyl (δ ~7.5–8.5 ppm for aromatic protons) groups .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H] for CHClNOS).
- X-ray Crystallography (if crystalline): Use SHELX software for structure refinement .
Q. Data Validation :
- Compare melting points with literature (if available).
- Cross-check purity via HPLC (>95% by area normalization).
Q. What are the stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions :
| Stability Parameter | Recommendation | Reference |
|---|---|---|
| Temperature | 20–25°C | |
| Humidity | <40% RH (desiccator) |
Advanced Research Questions
Q. How do the electronic effects of the sulfamoyl and chloro substituents influence the compound’s reactivity in nucleophilic reactions?
Methodological Answer:
- Sulfamoyl Group (-SONH) : Acts as a strong electron-withdrawing group, activating the phenyl ring toward electrophilic substitution at the ortho and para positions relative to the sulfamoyl moiety .
- Chloro Substituent (-Cl) : Further enhances electrophilicity at the 4-position, directing nucleophilic attacks to the 3-sulfamoyl region.
Q. Experimental Design :
- Perform kinetic studies using varying nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents.
- Analyze regioselectivity via H NMR or LC-MS to track substitution patterns .
Q. What methodologies are recommended for analyzing potential enzyme inhibition by this compound?
Methodological Answer:
- In Vitro Assays :
- Molecular Docking : Use software like AutoDock to predict binding interactions with target enzymes (e.g., sulfamoyl group hydrogen bonding with active-site residues) .
Q. Validation :
- Compare with positive controls (e.g., known inhibitors).
- Perform circular dichroism (CD) to check for enzyme conformational changes.
Q. How can contradictory solubility data from different studies be resolved?
Methodological Answer:
- Controlled Solubility Testing :
- Data Reconciliation :
- Statistically analyze outliers using Grubbs’ test.
- Cross-validate with DSC (differential scanning calorimetry) to detect polymorphic forms affecting solubility .
Q. Example Workflow :
Prepare saturated solutions in triplicate.
Filter (0.22 µm) and quantify via HPLC.
Compare results with literature using ANOVA.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
